BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Guide: 3,4-
Dichloro-3-buten-2-one[1]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3,4-Dichloro-3-buten-2-one
Cat. No.: B12002846
Get Quote
\ J

Executive Summary & Molecular Architecture
3,4-Dichloro-3-buten-2-one (CAS: 91157-97-0 / 867382-21-6) is a highly functionalized

-unsaturated ketone.[1] It serves as a critical "push-pull" alkene building block, possessing
electrophilic sites suitable for Michael additions and heterocycle formation (e.g., pyrazoles,
isoxazoles).[1]

Structural Logic

The molecule consists of a methyl ketone core conjugated with a dichlorovinyl moiety. The
presence of chlorine atoms at both the

(C3) and
(C4) positions imparts unique electronic properties:

e C3-CI: Inductively withdraws electron density from the carbonyl, increasing electrophilicity.[1]

e C4-CI: Modulates the reactivity of the double bond, making it susceptible to nucleophilic
attack followed by elimination (addition-elimination mechanisms).[1]
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Stereoisomerism: Due to the C3=C4 double bond, the compound exists as

and
isomers. The synthesis typically yields a mixture, though the

-isomer (chlorines cis or carbonyl/chlorine cis relationships) often predominates due to dipole
minimization or steric factors during formation.

Property Value

Molecular Formula

Molecular Weight 138.98 g/mol

Appearance Colorless to pale yellow liquid
Boiling Point ~62 °C (at 30 Torr)

Density ~1.29 g/cm?3

Synthesis & Sample Preparation

Understanding the synthesis is vital for interpreting impurity peaks in spectroscopic data. The
primary route involves the Friedel-Crafts acylation of 1,2-dichloroethylene.[1]

Synthesis Workflow (DOT Visualization)

Acetyl Chloride . L. . 3,4-Dichloro-3-buten-2-one
+ 1,2-Dichloroethylene Acylation w (E/Z Mixture)

s Byproducts:
HCI, Chlorinated Polymers

Intermediate Complex
Click to download full resolution via product page

(Acylium Attack)

AICI3
(Lewis Acid)

Caption: Friedel-Crafts acylation pathway yielding the target ketone.
Sample Preparation for Spectroscopy:

e Solvent: Deuterated Chloroform (

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://en.wikipedia.org/wiki/1,2-Dichloroethylene
https://www.benchchem.com/product/b12002846/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-guide-3-4-dichloro-3-buten-2-one-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12002846?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

) is the standard solvent.

e Handling: The compound is a lachrymator and potential skin irritant. Preparation should
occur in a fume hood.

 Stability: Samples should be analyzed immediately or stored at -20°C to prevent
polymerization or isomerization.

Spectroscopic Profiling
A. Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the characteristic isotope pattern of a dichloro compound
and

-cleavage of the ketone.
Key Fragmentation Pattern:
e Molecular lon (
): Clusters at m/z 138, 140, 142.[1]
o Relative Intensity: ~9:6:1 (Standard
isotope distribution).[1]
e Base Peak (

43): The acetyl cation [

]

is typically the most abundant ion, resulting from

-cleavage adjacent to the carbonyl.
 Dichlorovinyl Cation (

95/97/99): Formed by the loss of the acetyl group (

)[1]
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¢ Loss of Methyl (

123/125/127): Loss of

radical (
)[1]

Fragmentation Logic Diagram:

Molecular lon (M+)
m/z 138/140/142

Alpha-Cleavage[.oss of Acetyl

Acetyl Cation Dichlorovinyl Cation
[CH3-COJ+ [C2HCI2]+
m/z 43 (Base Peak) m/z 95/97/99

e
m/z 103/105

Click to download full resolution via product page

Caption: Electron Impact (El) fragmentation pathways highlighting the base peak and isotope

clusters.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups.[2] The conjugation and halogen substitution
shift the carbonyl band significantly compared to non-conjugated ketones.
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Functional Group

Wavenumber (

)

Intensity

Assignment /
Causality

C=0 Stretch

1685 - 1705

Strong

Conjugated ketone.[1]
The

-Cl exerts an inductive
effect (shifting up),
while conjugation
shifts down.[1] Net
result is slightly higher
than typical enones
(~1675).

C=C Stretch

1580 - 1600

Medium

Conjugated alkene
stretch.[1]

C-H Stretch

3050 - 3100

Weak

Vinylic C-H stretch (

)-[1]

C-H Stretch

2900 - 3000

Weak

Methyl C-H stretch
(saturated).[1]

C-CI Stretch

700 - 800

Strong

Characteristic C-Cl

fingerprint region.[1]

C. Nuclear Magnetic Resonance (NMR)
Proton NMR (

H NMR)

The spectrum is simple, characterized by a methyl singlet and a deshielded vinylic proton. The

lack of coupling (singlets) often makes distinguishing isomers difficult without NOE (Nuclear

Overhauser Effect) experiments, but chemical shifts provide clues.

e Solvent:

[3]14]
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o Reference: TMS (0.00 ppm)

Shift (
Signal Multiplicity Integration Assighment
ppm)
Methyl group (
H-a 2.45 -2.55 Singlet (s) 3H )-[1] Typical
range for methyl
ketones.
Vinylic proton (
).[1] Highly
H-b 7.60 - 7.90 Singlet (s) 1H

deshielded by
the geminal Cl

and conjugation.

Note: If both E and Z isomers are present, two sets of singlets will be observed.[1] The isomer

with the vinylic proton cis to the carbonyl typically appears further downfield due to magnetic

anisotropy.

Carbon-13 NMR (

C NMR)

Provides confirmation of the carbon skeleton and oxidation states.
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Shift (

Signal Type Assignment

ppm)
Carbonyl (

C-2 185 - 190 Quaternary
)-[1]

-Carbon (

C-3 132 -138 Quaternary ).[1] Shielded relative
to C-2 but deshielded
by CI.

) -Carbon (
C-4 130 - 136 Methine (CH)
)-[1]
Methyl (
C-1 26 - 30 Methyl carbon.[1]

)

Applications in Drug Discovery

This compound acts as a dielectrophile. In drug development, it is used to synthesize
heterocycles that serve as scaffolds for bioactive molecules.[1]

o Reaction with Hydrazines: Yields 4-chloropyrazoles.[1] The hydrazine nitrogen attacks the

-carbon (Michael addition), followed by cyclization at the carbonyl and elimination of HCI.

e Reaction with Hydroxylamines: Yields isoxazoles.
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¢ Organic Syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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